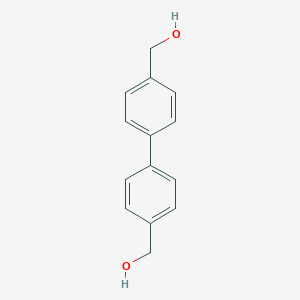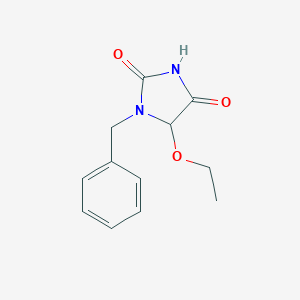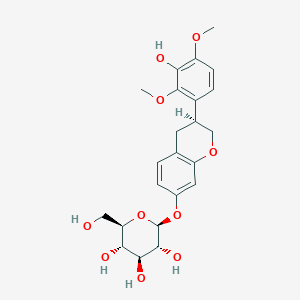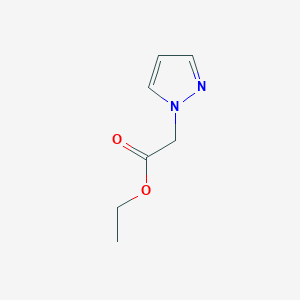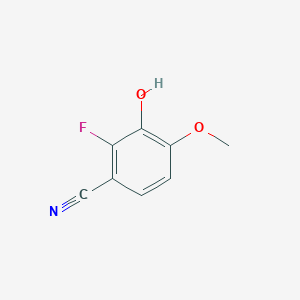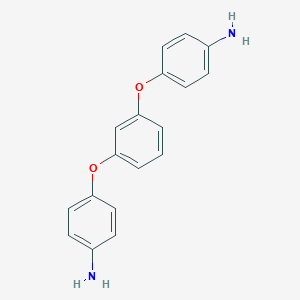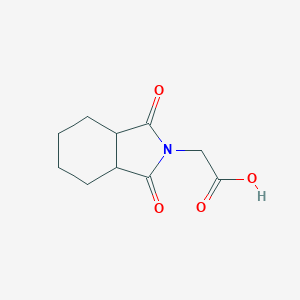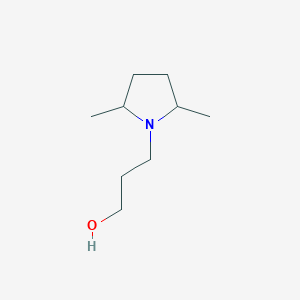
2,5-Dimethylpyrrolidine-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.
科学研究应用
2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of 2,5-Dimethylpyrrolidine-1-propanol is in the field of organocatalysis. 2,5-Dimethylpyrrolidine-1-propanol has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.
作用机制
The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the 2,5-Dimethylpyrrolidine-1-propanol molecule and the substrate. The chiral nature of 2,5-Dimethylpyrrolidine-1-propanol allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of 2,5-Dimethylpyrrolidine-1-propanol also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.
生化和生理效应
2,5-Dimethylpyrrolidine-1-propanol has been shown to have various biochemical and physiological effects. 2,5-Dimethylpyrrolidine-1-propanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of 2,5-Dimethylpyrrolidine-1-propanol has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. 2,5-Dimethylpyrrolidine-1-propanol is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. 2,5-Dimethylpyrrolidine-1-propanol also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol is also sensitive to air and moisture, which can affect its stability and reactivity.
未来方向
2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for 2,5-Dimethylpyrrolidine-1-propanol and its derivatives. The development of new synthetic methods can increase the availability of 2,5-Dimethylpyrrolidine-1-propanol and reduce its cost. Another area of research is the use of 2,5-Dimethylpyrrolidine-1-propanol in the synthesis of complex natural products. 2,5-Dimethylpyrrolidine-1-propanol has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of 2,5-Dimethylpyrrolidine-1-propanol in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
2,5-Dimethylpyrrolidine-1-propanol is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-Dimethylpyrrolidine-1-propanol has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. 2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.
属性
CAS 编号 |
1904-16-1 |
|---|---|
产品名称 |
2,5-Dimethylpyrrolidine-1-propanol |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI 键 |
NAXTXBAUPVGPMV-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1CCCO)C |
规范 SMILES |
CC1CCC(N1CCCO)C |
其他 CAS 编号 |
1904-16-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

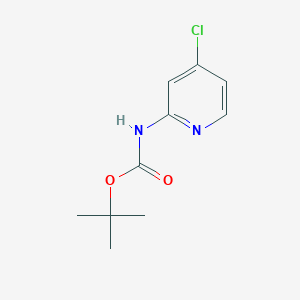
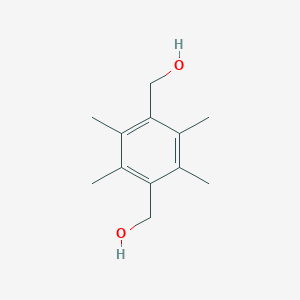
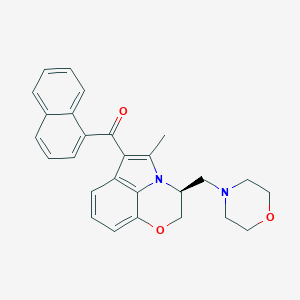
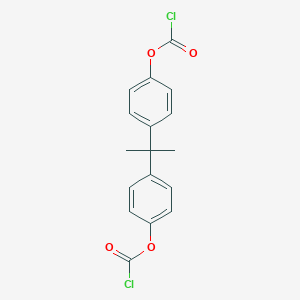
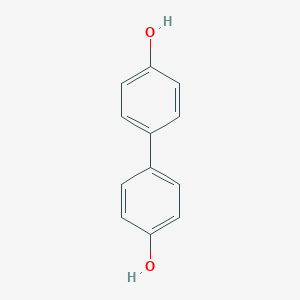
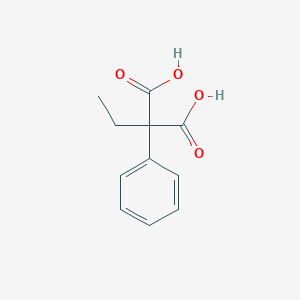
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
